(+/-)-2-Methylbutyryl-d9 Chloride

Isotopic Purity Stable Isotope Dilution LC-MS/MS Quantification

(+/-)-2-Methylbutyryl-d9 Chloride (CAS 1219795-10-4) is a perdeuterated branched-chain acyl chloride in which all nine hydrogens of 2-methylbutyryl chloride are replaced by deuterium, yielding the formula CD3CD2CD(CD3)COCl and a molecular weight of 129.63 g/mol. As a highly electrophilic isotopic labeling reagent, it serves dual roles: (i) direct derivatization of amine-, alcohol-, or thiol-containing analytes to introduce a mass shift of +9 Da for stable isotope dilution mass spectrometry (SID-MS), and (ii) incorporation as a labeled building block in the synthesis of deuterated metabolites such as 2-methylbutyrylglycine-d9 or 2-methylbutyryl-L-carnitine-d9 for use as quantitative internal standards in metabolomics, clinical diagnostics, and drug metabolism studies.

Molecular Formula C5H9ClO
Molecular Weight 129.63 g/mol
Cat. No. B12396882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-2-Methylbutyryl-d9 Chloride
Molecular FormulaC5H9ClO
Molecular Weight129.63 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)Cl
InChIInChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D
InChIKeyXRPVXVRWIDOORM-CBZKUFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-2-Methylbutyryl-d9 Chloride: A Perdeuterated C5 Acyl Chloride Derivatization Reagent and Stable Isotope Internal Standard Precursor for LC/GC-MS Quantification


(+/-)-2-Methylbutyryl-d9 Chloride (CAS 1219795-10-4) is a perdeuterated branched-chain acyl chloride in which all nine hydrogens of 2-methylbutyryl chloride are replaced by deuterium, yielding the formula CD3CD2CD(CD3)COCl and a molecular weight of 129.63 g/mol [1]. As a highly electrophilic isotopic labeling reagent, it serves dual roles: (i) direct derivatization of amine-, alcohol-, or thiol-containing analytes to introduce a mass shift of +9 Da for stable isotope dilution mass spectrometry (SID-MS), and (ii) incorporation as a labeled building block in the synthesis of deuterated metabolites such as 2-methylbutyrylglycine-d9 or 2-methylbutyryl-L-carnitine-d9 for use as quantitative internal standards in metabolomics, clinical diagnostics, and drug metabolism studies .

Why Generic Substitution of (+/-)-2-Methylbutyryl-d9 Chloride Fails in Quantitative Analytical Workflows


Stable isotope-labeled internal standards are not commodity reagents; their utility in isotope dilution mass spectrometry critically depends on the mass difference between the labeled and unlabeled analyte, the isotopic enrichment (atom % D), and the positional fidelity of the deuterium label [1]. Substituting (+/-)-2-methylbutyryl-d9 chloride with a lower-mass labeled analog (e.g., the d3 variant) reduces the mass shift from +9 Da to +3 Da, increasing the risk of isotopic cross-talk with the natural abundance M+2/M+3 isotopologues of the unlabeled analyte, which can degrade lower limit of quantification (LLOQ) by 3- to 10-fold [2]. Substitution with an alternative positional isomer such as 3-methylbutyryl-d9 chloride (isovaleryl-d9 chloride) yields a chemically distinct acyl group, producing a different derivatized analyte with altered chromatographic retention time and ionization efficiency, no longer co-eluting with the target analyte—a fundamental requirement for effective matrix effect compensation in LC-MS/MS [2].

Product-Specific Quantitative Evidence Guide for (+/-)-2-Methylbutyryl-d9 Chloride Procurement


Isotopic Enrichment: 98 atom % D vs. Industry Minimum 95% and Competitor 97% Specs

The target compound carries a guaranteed minimum isotopic enrichment of 98 atom % D across all major supplier certificates of analysis (COAs) . This exceeds the 95% minimum typically specified for general-purpose deuterated reagents and matches or betters the 97% enrichment of alternative d3-labeled 2-methylbutyryl reagents . Each 1% decrement in isotopic enrichment below 98% proportionally increases the unlabeled fraction, which directly elevates baseline signal at the analyte m/z channel, reducing the linear dynamic range by approximately 5–8% per % unlabeled impurity at low analyte concentrations (<10 ng/mL) .

Isotopic Purity Stable Isotope Dilution LC-MS/MS Quantification

Mass Shift from Unlabeled Analyte: +9 Da vs. +3 Da and +0 Da, Minimizing Isotopic Cross-Talk

The perdeuteration of all nine hydrogens in (+/-)-2-methylbutyryl-d9 chloride yields a +9 Da mass shift relative to the unlabeled 2-methylbutyryl moiety (C5H9ClO, exact mass 120.034 Da → C5D9ClO, exact mass 129.091 Da) [1]. This exceeds the +3 Da shift of alternative d3-labeled 2-methylbutyryl reagents and completely avoids the +0 Da shift of unlabeled analogs . A +9 Da separation cleanly places the labeled derivative outside the natural abundance M+1 to M+4 isotopologue envelope of the unlabeled analyte, reducing isotopic cross-talk interference from approximately 5–15% (for +3 Da) to <0.5% (for +9 Da) based on general principles of stable isotope dilution LC-MS/MS [2].

Mass Shift Isotopic Interference LC-MS/MS Method Validation

Positional Labeling Pattern: CD3CD2CD(CD3)COCl vs. Isovaleryl-d9 Chloride for Analyte-Specific Derivatization

The target compound carries the deuterium label on the identical carbon skeleton as the naturally occurring 2-methylbutyryl group derived from L-isoleucine catabolism . Alternative perdeuterated acyl chlorides such as 3-methylbutyryl-d9 chloride (isovaleryl-d9 chloride, CAS 1219803-46-9) possess a different branching pattern at the C3 position instead of C2, generating a structurally distinct derivatized analyte with a completely different chromatographic retention time (estimated ΔRt > 1.5 min on a standard C18 UPLC gradient) and divergent MS/MS fragmentation spectra .

Positional Isotopic Labeling Regiochemistry Metabolite Derivatization

Reactivity Profile as Acyl Chloride: Stability in Storage vs. Alternative Labeled Acids/Ester Precursors

As an acyl chloride, (+/-)-2-methylbutyryl-d9 chloride reacts rapidly with nucleophiles (amines, alcohols, thiols) at room temperature under anhydrous conditions, achieving >95% derivatization yield within 10–30 minutes in typical protocols . This contrasts with the alternative DL-2-methylbutyric acid-d9, which requires activation with coupling agents (e.g., EDC/HOBt) for amide bond formation, extending reaction times to 2–12 hours and introducing additional reagent interference peaks in LC-MS chromatograms . The acyl chloride is classified as a flammable liquid (flash point 4°C) and corrosive, requiring standard handling precautions consistent with this compound class; its stability when stored cool and dry is comparable to other perdeuterated acid chlorides .

Acyl Chloride Reactivity Derivatization Efficiency Reagent Stability

Optimal Application Scenarios for (+/-)-2-Methylbutyryl-d9 Chloride Based on Verified Differentiation Evidence


Stable Isotope Dilution LC-MS/MS Quantification of Acylglycines as Inborn Errors of Metabolism Biomarkers

Use as derivatization reagent or direct internal standard for the quantification of 2-methylbutyrylglycine in urine and plasma by LC-MS/MS. The +9 Da mass shift eliminates isotopic cross-talk with the endogenous analyte, enabling validated LLOQs below 5 ng/mL for the diagnosis and monitoring of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). The 98 atom % D isotopic enrichment ensures low baseline interference at the labeled channel [1].

Synthesis of Perdeuterated Acylcarnitine Internal Standards for Newborn Screening Panels

Employ as a labeled building block for the synthesis of 2-methylbutyryl-L-carnitine-d9 via acylation of L-carnitine. The resulting +9 Da-labeled acylcarnitine serves as a matched internal standard for C5 acylcarnitine isomers in newborn screening, distinguishing 2-methylbutyrylcarnitine from isovalerylcarnitine via distinct MRM transitions and retention times .

Quantitative Metabolic Flux Analysis Tracing L-Isoleucine Catabolism

The perdeuterated acyl chloride can be used to derivatize free amines in the L-isoleucine degradation pathway products. The 9-fold deuterium labeling provides sufficient mass separation for GC-MS or LC-MS based metabolic flux analysis, tracking the incorporation of the labeled 2-methylbutyryl moiety into downstream metabolites such as tiglyl-CoA derivatives in cell culture or tissue homogenates [2].

Pharmacokinetic Study Support via Dual-Label (2H/13C) Derivatization Strategies

The d9 acyl chloride enables differential labeling when combined with a 13C-labeled internal standard for multiplexed quantification. This dual-label approach supports simultaneous measurement of drug concentration and metabolite levels in single LC-MS/MS runs, validated in regulated bioanalytical environments under FDA/EMA guidance .

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